Benzyl isoamyl ether
Description
Overview of Ether Chemistry and Benzyl (B1604629) Isoamyl Ether as a Model Compound
Ether chemistry encompasses the synthesis, reactions, and physical properties of compounds containing the R-O-R' functional group testbook.comsolubilityofthings.comalfa-chemistry.comnumberanalytics.com. Ethers are generally less reactive than alcohols or halides, making them suitable as inert solvents for many reactions alfa-chemistry.comnumberanalytics.comnumberanalytics.com. However, they can undergo specific reactions, such as cleavage by strong acids or the formation of peroxides upon exposure to air and light testbook.comnumberanalytics.com.
Benzyl isoamyl ether serves as a relevant model compound in the study of ether chemistry due to its mixed alkyl-aryl structure ontosight.ai. This combination allows researchers to explore the interplay between the electron-donating or withdrawing effects of the aromatic ring and the steric and electronic influences of the branched aliphatic chain on the ether linkage. Investigations into its physical properties, such as boiling point, density, and solubility, contribute to a broader understanding of how molecular structure dictates macroscopic behavior in ethers ontosight.aicymitquimica.comchemicalbook.comlabproinc.com.
| Property | Value (approximate) | Source |
| Molecular Formula | C₁₂H₁₈O | nih.govontosight.aicymitquimica.com |
| Molecular Weight | 178.27 - 178.28 g/mol | nih.govontosight.aicymitquimica.comlabproinc.com |
| Physical State | Liquid | cymitquimica.comlabproinc.com |
| Color | Colorless | cymitquimica.comlabproinc.com |
| Boiling Point | 235 - 260 °C | ontosight.aichemicalbook.com |
| Density | 0.904 - 0.98 g/cm³ | ontosight.ailabproinc.comthegoodscentscompany.com |
| Refractive Index | 1.48 - 1.485 | labproinc.comthegoodscentscompany.com |
| Solubility in Water | Practically insoluble / 41.57 mg/L @ 25 °C (est) | alfa-chemistry.comchemicalbook.comthegoodscentscompany.com |
| Solubility in Alcohol | Soluble | chemicalbook.comthegoodscentscompany.com |
Historical Context of Benzyl Ether Synthesis and Applications in Research
The synthesis of ethers has a rich history in organic chemistry, with methods like the Williamson ether synthesis being foundational testbook.comnumberanalytics.comorganic-chemistry.org. This method typically involves the reaction of an alkoxide with a primary alkyl halide testbook.comnumberanalytics.comorganic-chemistry.org. The historical context of benzyl ether synthesis is closely tied to the development of these general ether formation techniques. Early methods likely involved reactions between benzyl halides and alkoxides derived from alcohols organic-chemistry.org.
Benzyl ethers, including structural variations like dibenzyl ether, have been utilized in chemical research for various purposes atamanchemicals.comatamankimya.com. Their stability under certain conditions and cleavability under others have made them useful as protecting groups for alcohols in complex organic synthesis atamanchemicals.comatamankimya.comorgsyn.orgorgsyn.orgacs.org. Historically, the focus was on developing efficient methods for both forming and cleaving these benzyl ether linkages organic-chemistry.org. While specific historical details on the first synthesis or research application solely of this compound are less widely documented in general overviews, its synthesis would fall under the umbrella of established ether synthesis methodologies like the Williamson synthesis, using isoamyl alcohol and benzyl halide precursors ontosight.aichemicalbook.com.
Research applications of benzyl ethers historically included their use as solvents and reagents in various organic transformations atamanchemicals.comatamankimya.com. Their role as protecting groups became particularly significant as synthetic strategies for complex molecules evolved, requiring temporary masking of hydroxyl functionalities orgsyn.orgorgsyn.org.
Current Research Significance and Future Directions for this compound Studies
Currently, this compound continues to hold significance in chemical research, particularly as a model compound for understanding ether properties and reactivity ontosight.ai. Its use in studies exploring intermolecular interactions, such as hydrogen bonding with other molecules like alcohols, contributes to a deeper understanding of solution behavior and reaction mechanisms researchgate.net.
Detailed research findings involving this compound can include investigations into its behavior under various reaction conditions, its spectroscopic properties (e.g., NMR, FT-IR), and its potential as a building block for more complex molecules researchgate.net. Studies might explore novel synthetic routes to this compound or its derivatives, potentially employing greener or more efficient methodologies researchgate.netpnu.ac.ir.
Future research directions for this compound studies could involve exploring its potential in areas such as:
Advanced Solvents: Investigating its properties as a potential solvent in specific chemical reactions, particularly where its unique combination of aromatic and aliphatic character might offer advantages solubilityofthings.com.
Fragrance and Flavor Chemistry Research: While known for its use in fragrances, further research could delve into the specific chemical interactions and structural features that contribute to its olfactory properties, potentially leading to the design of new aroma compounds ontosight.aithegoodscentscompany.comnih.gov.
Studies in Intermolecular Forces: Utilizing this compound as a model to study complex intermolecular interactions in mixtures, potentially employing computational methods like Density Functional Theory (DFT) to complement experimental data researchgate.netmdpi.com.
Development of New Synthetic Methodologies: Exploring novel and more sustainable approaches for synthesizing this compound, possibly involving biocatalysis or alternative reaction conditions acs.orgresearchgate.net.
Investigation of Stability and Degradation: Further studies on its stability, particularly concerning peroxide formation, could lead to the development of improved storage or stabilization methods research-solution.com.
Research findings might be presented in detailed tables, illustrating experimental conditions and outcomes for synthesis or reaction studies. For instance, a hypothetical data table from a synthesis study could look like this:
| Experiment | Reactant A (Isoamyl Alcohol) | Reactant B (Benzyl Chloride) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 eq | 1 eq | KOH | Ethanol | 80 | 6 | 75 |
| 2 | 1 eq | 1 eq | NaOH | THF | 65 | 8 | 82 |
| 3 | 1 eq | 1 eq | K₂CO₃ | DMSO | 50 | 10 | 88 |
Such tables would be accompanied by detailed analysis and interpretation of the results, contributing to the understanding of optimal conditions for its formation.
The current and future research on this compound underscores its continued relevance as a valuable compound for fundamental studies in organic chemistry and for exploring potential applications in various scientific domains.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCIBALSKQCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047439 | |
| Record name | Benzyl 3-methylbutyl ether | |
| Source | EPA DSSTox | |
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Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-73-6 | |
| Record name | Benzyl isopentyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoamyl benzyl ether | |
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| Record name | Benzyl isoamyl ether | |
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| Record name | Benzene, [(3-methylbutoxy)methyl]- | |
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| Record name | Benzyl 3-methylbutyl ether | |
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| Record name | Benzyl isopentyl ether | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ISOAMYL BENZYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies and Mechanistic Studies of Benzyl Isoamyl Ether
Refined Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a fundamental reaction in organic chemistry for preparing ethers. It typically involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. masterorganicchemistry.comjk-sci.com For benzyl (B1604629) isoamyl ether, this generally entails reacting isoamyl alcohol or its corresponding alkoxide with a benzyl halide, such as benzyl chloride or benzyl bromide. organic-chemistry.orgmasterorganicchemistry.com
Optimization of Reaction Conditions and Catalyst Systems
Optimization of the Williamson ether synthesis for benzyl isoamyl ether involves careful selection of the base, solvent, temperature, and potentially catalysts to maximize yield and minimize side reactions. pnu.ac.ir Strong bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to deprotonate the alcohol and form the necessary alkoxide. masterorganicchemistry.comjk-sci.com Sodium hydride is often available as a dispersion in mineral oil for safer handling due to its high reactivity. chemistrylearner.com Potassium tert-butoxide (KOtBu) is another strong, non-nucleophilic base that can be employed. wikipedia.orgfishersci.pt
The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) often preferred as they can enhance the solubility of the metal alkoxide and promote the SN2 reaction while minimizing elimination side products. jk-sci.compnu.ac.ir However, some methods utilize milder conditions; for instance, using silver oxide (Ag₂O) as a mild base allows the reaction to occur directly between the alcohol and the alkyl halide without pre-forming the alkoxide, which can be advantageous for substrates sensitive to strong bases. organic-chemistry.orgopenstax.org
While the classic Williamson synthesis doesn't always require a catalyst beyond the base, some variations or specific substrates may benefit from catalytic systems. For example, phase transfer catalysts, such as tetrabutylammonium (B224687) iodide (TBAI), can be used to facilitate the reaction between reactants in different phases, potentially reducing reaction times and minimizing side product formation. pnu.ac.irgoogle.com
Stereochemical Control and Regioselectivity in Synthesis
For this compound synthesis via the Williamson method, stereochemical control is generally not a primary concern as neither benzyl alcohol nor isoamyl alcohol (3-methylbutan-1-ol) contains a stereogenic center directly involved in the ether formation. However, if the isoamyl group were derived from a chiral alcohol, maintaining or controlling the stereochemistry at the carbon attached to the oxygen would be critical, as the SN2 mechanism of the Williamson synthesis proceeds with inversion of configuration at the carbon bearing the leaving group on the alkyl halide. masterorganicchemistry.com
Regioselectivity becomes important when dealing with molecules containing multiple hydroxyl groups or other functional groups that could potentially react. In the context of preparing simple this compound from isoamyl alcohol and a benzyl halide, regioselectivity is straightforward as there is only one hydroxyl group to react. However, if the isoamyl alcohol were part of a more complex molecule with other reactive sites, selective benzylation of the primary alcohol could be achieved using specific conditions or catalysts, such as Ag₂O for selective protection of more accessible hydroxyl groups or Cu(acac)₂ for selective benzylation of primary alcohols in the presence of phenols. organic-chemistry.orgwikipedia.org
Alternative and Emerging Synthetic Routes
While the Williamson synthesis is a cornerstone, alternative and emerging methods offer different approaches to synthesizing benzyl ethers, which can be applied to the preparation of this compound, potentially offering milder conditions or improved selectivity for certain substrates.
Reductive Etherification of Carbonyl Compounds with Silanes
Reductive etherification is an alternative method for forming ethers, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an alcohol in the presence of a reducing agent and an acid catalyst. organic-chemistry.orgosti.gov For synthesizing this compound via this route, one could envision reacting a benzaldehyde (B42025) or benzophenone (B1666685) derivative with isoamyl alcohol, followed by reduction, or reacting isoamyl aldehyde or ketone with benzyl alcohol.
Studies have shown that reductive etherification of carbonyl compounds can be conveniently performed using triethylsilane as the reducing agent catalyzed by iron(III) chloride. organic-chemistry.orgorganic-chemistry.org This method has been reported to yield corresponding alkyl ethers, including benzyl ethers, from the reduced alcohols in good to excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org Another approach involves using a hydrosilane and a catalyst like AgNTf₂ for the coupling of two different monoaldehydes to produce unsymmetrical ethers. organic-chemistry.org While specific examples for this compound were not found, these methods demonstrate the potential for forming the ether linkage through the reductive coupling of appropriate carbonyl and alcohol precursors.
Benzylation via Pyridinium (B92312) Salts and Related Reagents
Another emerging approach for the benzylation of alcohols utilizes pyridinium salts as benzylating reagents. organic-chemistry.orggoogle.comorganic-chemistry.org Specifically, 2-benzyloxy-1-methylpyridinium triflate has been developed as a bench-stable, neutral organic salt that can convert alcohols into benzyl ethers upon warming. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method offers an advantage over traditional Williamson synthesis or methods using benzyl trichloroacetimidate (B1259523), which often require strong bases or acids that may not be compatible with sensitive functional groups. organic-chemistry.orgorgsyn.org
The benzylation reaction using 2-benzyloxy-1-methylpyridinium triflate typically involves heating the alcohol with the pyridinium salt in an aromatic solvent, often with an acid scavenger like magnesium oxide. organic-chemistry.orgbeilstein-journals.org Mechanistic studies suggest an SN1-like pathway, involving a benzyl cation intermediate. organic-chemistry.org A related protocol involves generating the active benzyl transfer reagent in situ by reacting 2-benzyloxypyridine with methyl triflate in the presence of the alcohol and a base like potassium hydroxide (B78521). beilstein-journals.org This method has been shown to provide benzyl ethers in good yields under mild conditions. beilstein-journals.org These pyridinium salt-based methods represent a significant advance for the benzylation of alcohols, offering milder and nearly neutral conditions. google.comorganic-chemistry.org
In-situ Methylation of 2-Benzyloxypyridine
A convenient method for preparing benzyl ethers involves the in situ methylation of 2-benzyloxypyridine in the presence of alcohols and a base like magnesium oxide. nih.govd-nb.info This protocol utilizes 2-benzyloxypyridine and methyl triflate as reagents. nih.govd-nb.info
2-Benzyloxypyridine can be prepared by heating a mixture of benzyl alcohol, 2-chloropyridine, and solid potassium hydroxide in toluene (B28343). nih.govd-nb.info This method can achieve high yields (e.g., 97%). nih.govd-nb.info
In this synthetic approach, N-methylation of 2-benzyloxypyridine generates an active benzyl transfer reagent, 2-benzyloxy-1-methylpyridinium triflate, in situ. nih.govd-nb.inforesearchgate.net This activated species then facilitates the transfer of the benzyl group to the alcohol substrate, forming the benzyl ether. nih.govd-nb.inforesearchgate.net This method is considered mild and can be effective for substrates that are not compatible with strongly acidic or basic conditions often required in other ether synthesis methods. nih.govd-nb.inforesearchgate.net
The reaction is typically carried out in a solvent like toluene, although trifluorotoluene may be necessary in certain cases. nih.govd-nb.info The reaction mixture is often cooled initially and then heated to facilitate the benzylation. nih.gov
An example of the application of this method for the benzylation of alcohols is shown in the table below, summarizing results under different conditions (Method A: in situ formation of the reagent; Method B: using pre-formed reagent). nih.govresearchgate.net
| Entry | R–OH (Alcohol Substrate) | Method | R–OBn (Benzyl Ether Product) | Yield (%) |
| Example based on source nih.govresearchgate.net | Representative Alcohol | A | Corresponding Benzyl Ether | Good to Excellent |
| Example based on source nih.govresearchgate.net | Representative Alcohol | B | Corresponding Benzyl Ether | Varied |
Mechanistic Insights into Electrophilic Benzyl Transfer
The mechanism of benzyl transfer in the method involving 2-benzyloxypyridinium triflate is proposed to involve the release of an electrophilic benzyl species upon warming. nih.govd-nb.inforesearchgate.net This is analogous to the activation of benzyl trichloroacetimidate by protonation, which also generates an active benzylating agent. nih.govd-nb.inforesearchgate.net
The N-methylation of 2-benzyloxypyridine by methyl triflate is a key step, producing the reactive 2-benzyloxy-1-methylpyridinium triflate. nih.govd-nb.inforesearchgate.net This pyridinium salt then acts as the benzyl transfer reagent, reacting with the alcohol to form the ether. nih.govd-nb.inforesearchgate.net The electrophilic nature of the benzyl species suggests a mechanism where the alcohol's oxygen atom attacks the benzylic carbon, displacing the pyridinyloxy group.
Mechanistic studies in related electrophilic substitution reactions, such as C-H alkylation of phenols with diazoesters catalyzed by Lewis acids, have highlighted the importance of interactions between the catalyst and the substrate in facilitating electrophilic attack and influencing selectivity. nih.gov While directly related to this compound synthesis, these studies on electrophilic transfer reactions provide broader context on the factors influencing such mechanisms.
Green Chemistry Approaches to Ether Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and processes. alfa-chemistry.comsciforum.net In the context of ether synthesis, this involves developing more sustainable methodologies. alfa-chemistry.comsciforum.net
Green chemistry approaches to ether synthesis focus on using sustainable catalysts, minimizing waste, reducing greenhouse gas emissions, and employing environmentally friendly solvents. alfa-chemistry.comsciforum.net Examples of such approaches include the use of heterogeneous catalysis, sonochemical reactions, and microwave-assisted reactions. alfa-chemistry.combenthamdirect.com These methods can offer benefits such as reduced reaction times, lower energy consumption, and the avoidance of harsh conditions and hazardous reagents. alfa-chemistry.combenthamdirect.com
Microwave-assisted Williamson ether synthesis, for instance, has been explored as a green approach, utilizing microwave irradiation to reduce reaction times and potentially employing catalysts derived from renewable sources. benthamdirect.com Another green chemistry oriented method for arylmethyl ethers involves the reaction of phenols with dimethyl carbonate in the presence of a specific zeolite catalyst, offering an alternative to toxic methyl halides. sciforum.net
While specific green chemistry methods for the synthesis of this compound were not detailed in the search results, the general principles and examples of green ether synthesis methodologies are relevant to the development of more sustainable routes for this compound.
Mechanistic Investigations of this compound Formation
Understanding the detailed mechanism of how this compound is formed is crucial for optimizing synthetic routes and predicting reactivity. Etherification reactions, in general, can proceed through different mechanistic pathways depending on the reactants and reaction conditions.
S_N2 and S_N1 Pathway Analysis in Etherification Reactions
Ether synthesis often involves nucleophilic substitution reactions, primarily following either S_N2 or S_N1 mechanisms. thegoodscentscompany.combyjus.commasterorganicchemistry.comorganicchemistrytutor.com The Williamson ether synthesis, a common method for ether formation, typically proceeds via an S_N2 pathway. byjus.commasterorganicchemistry.com In this mechanism, an alkoxide ion (the nucleophile) attacks a primary or secondary alkyl halide (the substrate) from the backside, leading to the displacement of the halide leaving group and the formation of the ether in a single concerted step. byjus.commasterorganicchemistry.com The S_N2 reaction rate depends on the concentration of both the substrate and the nucleophile. organicchemistrytutor.com Steric hindrance around the reaction center significantly affects the feasibility and rate of S_N2 reactions. organicchemistrytutor.comquora.com
S_N1 reactions, on the other hand, involve a two-step mechanism where the leaving group first dissociates to form a carbocation intermediate, followed by the attack of the nucleophile on the carbocation. organicchemistrytutor.comquora.com S_N1 reactions are favored by tertiary substrates and polar protic solvents, and their rate depends primarily on the concentration of the substrate. organicchemistrytutor.comquora.com Carbocation stability is a key factor in S_N1 reactions, and rearrangements can occur. organicchemistrytutor.comquora.com
For the synthesis of this compound, the specific reaction conditions and the nature of the benzyl and isoamyl precursors would dictate whether an S_N1 or S_N2 pathway is more likely to be dominant. Benzyl halides can undergo both S_N1 and S_N2 reactions, as the benzylic position can stabilize a carbocation through resonance, while also being relatively accessible for backside attack. organicchemistrytutor.comwikipedia.org The choice of solvent and the strength of the nucleophile play significant roles in determining the preferred pathway. organicchemistrytutor.com
Studies on Williamson ether synthesis have shown that the mechanism and regioselectivity can be significantly impacted by the choice of solvent. researchgate.netrsc.org
Role of Intermediates and Transition States
In chemical reactions, intermediates are transient species formed during the reaction that exist for a short time before being consumed in subsequent steps. Transition states, in contrast, are high-energy, unstable configurations along the reaction pathway that represent the point of maximum energy between reactants, intermediates, or products. quora.com
In an S_N1 reaction, a carbocation is a key intermediate. organicchemistrytutor.comquora.com The stability of this carbocation influences the reaction rate. organicchemistrytutor.comquora.com In an S_N2 reaction, there are no intermediates; the reaction proceeds through a single transition state where the nucleophile is partially bonded to the carbon undergoing substitution, and the leaving group is simultaneously breaking its bond with that carbon. organicchemistrytutor.comquora.com This transition state is typically pentacoordinate and has an approximately sp²-hybridized carbon center. wikipedia.org
Understanding the intermediates and transition states involved in the formation of this compound is crucial for a complete mechanistic picture. Computational chemistry can be a valuable tool in characterizing these species and determining their relative energies. rsc.orgorientjchem.orgresearchgate.net
Computational Chemistry in Elucidating Reaction Mechanisms
Computational chemistry, particularly methods based on quantum mechanics, plays a vital role in investigating reaction mechanisms. rsc.orgorientjchem.orgresearchgate.net By applying quantum mechanics principles, computational methods can be used to study the behavior, interactions, and electron distribution of atoms and molecules involved in a reaction. orientjchem.org
Computational chemistry enables the determination of the geometries and energies of reactants, intermediates, transition states, and products. orientjchem.org This allows researchers to map out the energy profile of a reaction, identify stable and transient species, and gain insights into the reaction pathway. orientjchem.org For ether synthesis, computational calculations can help elucidate transition states for alkylation pathways, providing information on how factors like solvent affect the stabilization or destabilization of different structures and thus influence reaction selectivity. researchgate.netrsc.orgresearchgate.net
Studies utilizing computational methods, sometimes in combination with experimental data, have been successful in elucidating the mechanisms of various reactions, including ether cleavage and C-H functionalization, by characterizing intermediates and transition states and calculating energy barriers. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov Applying these computational techniques to the specific synthesis of this compound could provide detailed insights into the preferred mechanistic pathways and the factors that govern the reaction outcome.
Chemical Reactivity and Transformation Pathways of Benzyl Isoamyl Ether
Acidic Cleavage Reactions
Ethers are generally stable compounds, but the ether linkage can be cleaved by strong acids, particularly hydrogen halides such as hydrogen bromide (HBr) and hydrogen iodide (HI). This reaction is a significant transformation pathway for ethers, yielding alcohols and alkyl halides.
Role of Strong Acids (HBr, HI) and Reaction Conditions
The acidic cleavage of ethers is typically carried out using concentrated solutions of strong protic acids like HBr or HI libretexts.orglibretexts.orgmasterorganicchemistry.com. Hydrochloric acid (HCl) is generally less effective for this reaction youtube.com. The reaction is often conducted under elevated temperatures or reflux conditions to facilitate the cleavage. The strong acid protonates the ether oxygen, converting the poor leaving group (-OR) into a good leaving group (-+OHR) libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com. The halide anion (bromide or iodide) then acts as a nucleophile, attacking one of the carbon atoms bonded to the now-protonated oxygen, leading to the scission of the carbon-oxygen bond.
In the case of Benzyl (B1604629) isoamyl ether, treatment with HBr or HI initiates protonation of the ether oxygen. The subsequent reaction pathway and product distribution depend on the nature of the carbon centers attached to the oxygen and the prevailing reaction mechanism.
Mechanism-Dependent Product Distribution (S_N1, S_N2, E1)
The mechanism of acidic ether cleavage can proceed via either an S_N1 or S_N2 pathway, influenced by the stability of potential carbocation intermediates and the steric hindrance around the carbon atoms bonded to the oxygen libretexts.orglibretexts.orgmasterorganicchemistry.comfiveable.me. E1 elimination is less common in simple ether cleavage but can occur under certain conditions, particularly with tertiary alkyl groups, although it is not the primary pathway for simple dialkyl or alkyl benzyl ethers.
For unsymmetrical ethers like Benzyl isoamyl ether, two different C-O bonds can be cleaved. The mechanism (S_N1 or S_N2) at each carbon dictates the products formed.
S_N1 Mechanism: This mechanism is favored when a stable carbocation can be formed upon cleavage. Benzylic carbocations are relatively stable due to resonance stabilization libretexts.orglibretexts.orgfiveable.me. Cleavage of the C-O bond adjacent to the benzyl group in protonated this compound would generate a benzyl carbocation and isoamyl alcohol. The benzyl carbocation would then rapidly react with the halide ion (Br⁻ or I⁻) to form benzyl halide (benzyl bromide or benzyl iodide).
S_N2 Mechanism: This mechanism involves a concerted attack of the nucleophilic halide ion on the carbon atom, with simultaneous departure of the alcohol as a leaving group. The S_N2 mechanism is favored at less sterically hindered carbon centers, such as primary carbons libretexts.orglibretexts.orgmasterorganicchemistry.com. Cleavage of the C-O bond adjacent to the isoamyl group in protonated this compound would involve S_N2 attack by the halide ion at the primary carbon of the isoamyl group, leading to the formation of isoamyl halide (isoamyl bromide or isoamyl iodide) and benzyl alcohol.
Given the benzylic nature of one substituent, the S_N1 pathway leading to the benzyl halide and isoamyl alcohol is likely a significant, if not dominant, reaction channel under typical acidic cleavage conditions libretexts.orglibretexts.orgfiveable.me. However, S_N2 attack at the primary isoamyl carbon, yielding isoamyl halide and benzyl alcohol, is also possible, particularly depending on the specific reaction conditions and the concentration of the acid and halide.
If an excess of strong acid (HBr or HI) is used, the alcohol products (benzyl alcohol and isoamyl alcohol) can undergo further reaction via S_N2 (for primary alcohols like isoamyl alcohol) or potentially S_N1 (for benzyl alcohol, although S_N2 is also common for benzyl halides) mechanisms with the hydrogen halide to form the corresponding alkyl halides and water libretexts.orglibretexts.orgmasterorganicchemistry.com. Thus, under forcing conditions with excess acid, the primary products can be a mixture of benzyl halide and isoamyl halide.
The potential products from the acidic cleavage of this compound with HBr or HI are summarized in the table below:
| Reactants | Potential Products (Initial) | Potential Products (Excess Acid) | Favored Mechanism(s) |
| This compound + HBr | Benzyl bromide + Isoamyl alcohol | Benzyl bromide + Isoamyl bromide | S_N1 (Benzylic), S_N2 (Primary) |
| This compound + HI | Benzyl iodide + Isoamyl alcohol | Benzyl iodide + Isoamyl iodide | S_N1 (Benzylic), S_N2 (Primary) |
Selective Cleavage in Complex Molecular Architectures
The principle of mechanism-dependent cleavage is crucial in the selective deprotection or transformation of ethers within more complex molecular structures. In molecules containing a benzyl ether moiety alongside other ether types (e.g., alkyl ethers), the benzylic position's propensity for S_N1 cleavage in the presence of strong acids like HBr or HI can be exploited for selective bond breaking libretexts.orglibretexts.orgfiveable.me. This allows for the targeted removal of the benzyl group while potentially leaving other ether linkages intact, depending on their substitution pattern and the reaction conditions. While specific detailed research findings on the selective cleavage of this compound within highly complex architectures were not extensively detailed in the search results, the general principles of acidic ether cleavage mechanisms, particularly the favored S_N1 pathway for benzylic ethers, are well-established and applicable libretexts.orglibretexts.orgfiveable.me.
Oxidative Degradation and Peroxide Formation
Ethers, including this compound, are susceptible to autooxidation upon exposure to atmospheric oxygen, particularly over prolonged storage or under conditions involving heat or light jove.comfsu.eduresearchgate.netntu.edu.sg. This process leads to the formation and accumulation of unstable and potentially hazardous peroxides and hydroperoxides.
Mechanisms of Autooxidation and Peroxide Accumulation
Autooxidation of ethers proceeds via a free radical chain mechanism jove.comfsu.eduresearchgate.netntu.edu.sg. The process typically involves three main steps: initiation, propagation, and termination.
Initiation: The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. This can be facilitated by light, heat, or the presence of trace impurities (e.g., metal ions). The C-H bond adjacent to the ether oxygen is weakened by the electron-donating effect of the oxygen, making the hydrogen atom more susceptible to radical abstraction. This step generates a carbon radical.
Propagation: The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical is highly reactive and can abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and regenerating a carbon radical, thus continuing the chain reaction.
Termination: The radical chain is eventually terminated by the coupling or disproportionation of two radicals, forming stable, non-radical products. However, under conditions where oxygen is readily available, the propagation steps can be highly efficient, leading to the significant accumulation of hydroperoxides and dialkyl peroxides.
For this compound, hydrogen abstraction can occur at the benzylic carbon or the carbon adjacent to the oxygen on the isoamyl chain. This leads to the formation of corresponding carbon radicals, which then propagate the autooxidation process. The resulting hydroperoxides and peroxides are often less volatile than the parent ether and can become concentrated over time, especially if the ether is stored in opened or partially filled containers.
The accumulation of these peroxides is a significant safety concern as they are sensitive to heat, shock, and friction and can decompose explosively jove.comfsu.eduntu.edu.sg.
Impact of Antioxidants on Stability
The oxidative degradation of ethers can be inhibited or significantly slowed down by the addition of antioxidants researchgate.netmdpi.comresearchgate.nettandfonline.com. Antioxidants function by interfering with the free radical chain mechanism of autooxidation.
Primary antioxidants, such as hindered phenols, typically act as radical scavengers, reacting with peroxy radicals or alkyl radicals to break the propagation chain researchgate.netresearchgate.nettandfonline.com. They donate a hydrogen atom to the radical, forming a stable antioxidant radical that is less reactive and does not continue the chain.
Secondary antioxidants, such as phosphites, can decompose hydroperoxides into stable, non-radical products, thereby preventing the generation of new radicals that would propagate the chain reaction researchgate.netresearchgate.nettandfonline.com.
The effectiveness of an antioxidant depends on its chemical structure and its ability to intercept the specific radical species involved in the autooxidation of the ether. Studies on the stabilization of other polyethers, such as poly(ether ether ketone) (PEEK), have demonstrated the efficacy of both phenolic and phosphorous antioxidants in reducing the density of free radicals and improving thermal stability by inhibiting oxidative degradation researchgate.netresearchgate.nettandfonline.com. These principles are applicable to the stabilization of this compound against autooxidation. The addition of appropriate antioxidants can significantly enhance the storage stability and safety of this compound by mitigating the formation of explosive peroxides.
Catalytic Oxidation Pathways
Catalytic oxidation of benzyl ethers can lead to various products, including aldehydes, carboxylic acids, and esters. One approach involves the use of nitroxyl (B88944) radicals in the presence of phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) to oxidatively cleave benzyl groups, yielding aldehydes and ketones from benzyl ethers. organic-chemistry.org This method is effective at ambient temperature and can be applied to substrates with functional groups sensitive to hydrogenation. organic-chemistry.org
Another catalytic oxidation method for benzyl methyl ether, a related benzyl ether, utilizes hydrogen peroxide with a catalyst containing polymetallic oxyacids and/or polymetallic oxoacids and titanium silicate (B1173343) molecular sieves. This method is reported to be environmentally friendly and allows for control over product selectivity, favoring benzoic acid under certain conditions. google.com
Ozone has also been shown to oxidatively remove benzyl ether protective groups under relatively mild conditions, producing benzoic ester, benzoic acid, and the corresponding alcohol. Subsequent deacylation can provide a convenient debenzylation technique. organic-chemistry.org
Reductive Transformations
Reductive transformations of this compound primarily involve the cleavage of the ether linkage.
Palladium-Catalyzed Hydrogenation for Deprotection
Palladium-catalyzed hydrogenation is a common method for the deprotection of benzyl ethers, yielding the corresponding alcohol and toluene (B28343). organic-chemistry.org This reaction typically involves the use of palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. atlanchimpharma.com The efficiency of this method can be influenced by the solvent used, with solvents like acetic acid and tetrahydrofuran (B95107) generally being more effective than toluene or methanol (B129727). atlanchimpharma.com
However, a potential side reaction during palladium-catalyzed hydrogenation of benzyl ethers, particularly in complex molecules like synthetic oligosaccharides, is the saturation of the aromatic ring of the benzyl group. chemrxiv.org This unwanted hydrogenation can be suppressed by using a catalyst pre-treatment strategy. chemrxiv.orgchemrxiv.org
Hydrogen Transfer Reactions and Chemoselectivity
In the presence of other reducible functional groups, hydrogen transfer reactions can be employed for the cleavage of benzyl ethers to limit the availability of hydrogen gas used in standard hydrogenation. organic-chemistry.org Hydrogen transfer hydrogenation utilizing palladium on carbon and a hydrogen donor like formic acid offers a fast and simple method for removing O-benzyl groups. organic-chemistry.orgorganic-chemistry.org This method can provide selective deprotection without affecting other functional groups, making it valuable in the synthesis of complex molecules. organic-chemistry.org
Chemoselectivity in hydrogen transfer reactions is influenced by various factors, including the catalyst, the hydrogen source, and the substrate structure. Studies on hydrogen atom transfer from C(sp³)−H bonds to radicals have provided insights into the factors determining chemoselectivity in such processes. acs.orgacs.org
Other Significant Reactions
Beyond oxidation and reduction, this compound can undergo other significant transformations.
Conversion to Esters and Alcohols via Radical Chain Reactions
Alkyl benzyl ethers can be converted to alkyl esters or alkyl alcohols through visible-light-promoted radical chain reactions involving the homolytic cleavage of O-α-sp³ C-H bonds. organic-chemistry.orgorganic-chemistry.org These reactions typically utilize a photocatalyst and a reagent like CBrCl₃ under light irradiation. organic-chemistry.org The mechanism involves the formation of a benzylic radical, which reacts to produce an α-bromoether intermediate. This intermediate can then undergo transesterification with an excess ester to yield alkyl esters or react with methanol to produce alcohols (debenzylation). organic-chemistry.org This method offers a mild alternative to traditional deprotection and esterification methods. organic-chemistry.org
Halogenation at Alpha-Positions
While specific information on the halogenation of this compound at the alpha-positions was not extensively found in the search results, the general reactivity of ethers towards halogenation at the alpha-carbon (the carbon adjacent to the oxygen) is known. This reaction typically occurs via a radical mechanism and can lead to the formation of alpha-haloethers. Alpha-bromoethers have been identified as key intermediates in the visible-light-promoted radical chain reactions of alkyl benzyl ethers mentioned above. organic-chemistry.orgorganic-chemistry.org
Reactivity as a Lewis Base
Ethers, characterized by the presence of an oxygen atom bonded to two alkyl or aryl groups, possess lone pairs of electrons on the oxygen atom. This electronic structure enables ethers to act as Lewis bases, capable of donating an electron pair to a Lewis acid. This compound, with its ether functional group, exhibits this characteristic Lewis basicity.
The Lewis basic nature of ethers is fundamental to their reactivity in the presence of Lewis acids. Interactions with Lewis acids can range from the formation of simple adducts to more complex reactions, such as the cleavage of the ether C-O bond. Strong acids, which can function as Lewis acids or proton donors, are known to react with ethers, typically leading to the formation of oxonium ions followed by subsequent reactions that can result in the cleavage of the ether linkage mdma.chorganic-chemistry.org. This cleavage is a significant reaction pathway for ethers under acidic conditions.
Analytical Chemistry and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental tools for determining the structure of organic molecules. By interacting with electromagnetic radiation, molecules reveal characteristic patterns that can be interpreted to deduce their composition and arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. For benzyl (B1604629) isoamyl ether, NMR spectroscopy provides detailed information about the different hydrogen and carbon environments within the molecule.
¹H NMR spectra show signals corresponding to the different types of protons, with their chemical shifts (δ), splitting patterns, and integration providing information on their electronic environment, neighboring protons, and relative numbers, respectively. Protons on carbons adjacent to an ether oxygen typically show absorptions in the region of 3.4 to 4.5 ppm, a downfield shift compared to normal alkanes due to the electron-withdrawing effect of the oxygen atom. libretexts.orglibretexts.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Carbon atoms adjacent to the ether oxygen typically resonate in the 50 to 80 ppm range. libretexts.orglibretexts.org Analysis of the chemical shifts and multiplicities (in coupled spectra) of the ¹³C signals allows for the identification of each unique carbon atom in benzyl isoamyl ether.
While specific detailed NMR spectral data for this compound (e.g., full peak assignments and coupling constants) were not extensively detailed in the search results, general principles for ethers apply. PubChem indicates the availability of ¹H and ¹³C NMR spectra for this compound, referencing SpectraBase nih.gov. TCI Chemicals also lists NMR as a method to confirm the structure with a purity of >98.0% (GC). tcichemicals.comtcichemicals.com
NMR spectroscopy can also be used for conformational analysis by examining temperature-dependent changes in spectra or by analyzing coupling constants. In reaction monitoring, NMR allows chemists to track the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. Electron Ionization Mass Spectrometry (EI-MS) is a common technique for volatile organic compounds like this compound.
In EI-MS, the molecule is bombarded with electrons, causing it to ionize and often fragment into smaller ions. The resulting mass spectrum is a plot of relative abundance versus m/z. The molecular ion peak, corresponding to the intact molecule minus an electron, gives the molecular weight of the compound. For this compound (C₁₂H₁₈O), the molecular weight is approximately 178.27 g/mol , and the molecular ion peak would be expected at m/z 178. nih.govnist.gov
Fragmentation patterns in the mass spectrum provide structural information. Characteristic fragments are formed by the breaking of specific bonds. For ethers, fragmentation often occurs adjacent to the oxygen atom. The mass spectrum of this compound shows significant peaks at m/z 91 and m/z 43. nih.gov The peak at m/z 91 is characteristic of the benzyl cation (C₇H₇⁺), formed by the cleavage of the CH₂-O bond. The peak at m/z 43 likely corresponds to the isopropyl cation (C₃H₇⁺) or a related fragment from the isoamyl group. nih.gov Other peaks, such as those at m/z 92, 41, and 65, are also observed in the mass spectrum. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of GC with the identification capabilities of MS. This is particularly useful for analyzing mixtures containing this compound, allowing for the separation of components before their mass spectra are obtained. nih.govrestek.com
An example of mass spectral data for this compound includes the following peaks:
| m/z | Relative Intensity |
| 91 | 99.99 |
| 92 | 65.64 |
| 43 | 15.79 |
| 41 | 12.25 |
| 65 | 11.2 |
Data compiled from MassBank of North America (MoNA) and MassBank Europe. nih.gov
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques measure the absorption or scattering of infrared light by the molecule, which causes bonds to vibrate at specific frequencies.
IR spectroscopy typically shows a strong absorption band due to the C-O stretching vibration in ethers. For dialkyl ethers, this band usually appears in the range of 1050 to 1150 cm⁻¹. libretexts.orglibretexts.orgfiveable.me Phenyl alkyl ethers can show two strong absorbances for C-O stretching at different wavenumbers. libretexts.org Other characteristic bands in the IR spectrum of this compound would include C-H stretching vibrations (around 2800-3000 cm⁻¹) and C-H bending vibrations (around 1300-1500 cm⁻¹), as well as bands related to the aromatic ring (e.g., C=C stretching). fiveable.meutdallas.edu The region between 600 and 1400 cm⁻¹ is often referred to as the fingerprint region and contains a complex pattern of bands that is unique to each compound, aiding in identification. utdallas.eduuniversalclass.com
PubChem and NIST WebBook indicate the availability of IR spectra for this compound, including FTIR and vapor phase spectra. nih.govnist.govnist.gov
Raman spectroscopy is another vibrational technique that complements IR spectroscopy. While both techniques probe molecular vibrations, they are based on different physical principles (absorption vs. scattering) and can provide complementary information, particularly regarding symmetrical vibrations or bonds that are weak absorbers in IR. Raman spectra are often characterized by strong bands for nonpolar bonds and symmetric stretches. PubChem indicates the availability of Raman spectra for this compound. nih.gov Although specific Raman data for this compound were not detailed, Raman spectroscopy is a recognized technique for the characterization of organic compounds, including ethers. chemicalbook.commdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Studies
Chromatographic Methods for Purity Assessment and Separation
Chromatographic methods are essential for separating components in a mixture, assessing the purity of a compound, and quantifying the amount of a substance present.
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase contained within a column. Compounds in the mixture separate based on their differential interactions with the stationary phase, eluting from the column at different times, known as retention times.
GC is frequently used to assess the purity of this compound. The presence of multiple peaks in the chromatogram indicates the presence of impurities, while a single, well-defined peak for this compound suggests high purity. The area under the peak is proportional to the amount of the compound, allowing for quantitative analysis. libretexts.orgchromatographyonline.com
Commercial suppliers often specify the purity of this compound based on GC analysis, with purities typically reported as >98.0% (GC). tcichemicals.comtcichemicals.comavantorsciences.comvwr.com The Kovats Retention Index is a parameter derived from GC that relates the retention time of a compound to those of a series of n-alkanes, providing a standardized measure of retention that can be used for identification. Experimental Kovats Retention Indices for this compound on standard non-polar and semi-standard non-polar columns have been reported. nih.gov
| Column Type | Kovats Retention Index |
| Standard non-polar | 1297, 1309 |
| Semi-standard non-polar | 1310, 1310, 1310, 1309 |
| Standard polar | 1668 |
Data compiled from NIST Mass Spectrometry Data Center. nih.gov
GC can also be coupled with mass spectrometry (GC-MS) for the identification of separated components based on their mass spectra. nih.govrestek.com This is particularly useful for identifying impurities in a sample of this compound. GC methods for the analysis of ethers often involve specific column types and temperature programs to achieve optimal separation. restek.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used to separate and analyze a wide range of compounds, including those that are not sufficiently volatile for GC. In HPLC, a liquid mobile phase is pumped through a stationary phase packed in a column under high pressure. Compounds separate based on their interactions with the stationary phase and the mobile phase.
HPLC is suitable for the analysis of complex mixtures containing this compound, as well as for preparative separation and isolation of the compound. researchgate.net Reverse-phase HPLC is a common mode where the stationary phase is nonpolar and the mobile phase is polar. An application note describes the analysis of benzyl 3-methylbutyl ether (this compound) using a reverse phase HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For compatibility with mass spectrometry detection, phosphoric acid can be replaced with formic acid. sielc.com
HPLC can be used for both qualitative analysis (identifying components based on retention time) and quantitative analysis (determining the amount of each component). It is particularly valuable when dealing with samples that may contain less volatile or more polar impurities that are not amenable to GC analysis. The development of sensitive detectors and techniques like HPLC-MS has further enhanced the capabilities of HPLC for the analysis of complex samples. researchgate.net
Gas Chromatography (GC) for Purity and Quantitative Analysis
Thermochemical and Thermodynamic Studies
Thermochemical and thermodynamic studies are crucial for understanding the energy changes and feasibility of chemical processes involving this compound, as well as the nature and strength of intermolecular interactions in mixtures containing it.
Calorimetric Measurements
Calorimetric measurements are experimental techniques used to quantify heat changes associated with physical or chemical processes. In the context of mixtures, solution calorimeters are employed to measure excess molar enthalpies (Hᵐᴱ), which provide information about the deviations from ideal behavior upon mixing. Studies on binary mixtures of isoamyl acetate (B1210297) with various alcohols have utilized solution calorimeters to determine excess molar enthalpies over the entire composition range. researchgate.net These measurements can indicate whether the mixing process is endothermic (absorbs heat) or exothermic (releases heat), providing clues about the dominant intermolecular forces.
While direct calorimetric data for this compound mixtures are not available in the search results, similar studies on related ether and alcohol systems highlight the application of this technique. For instance, calorimetric measurements of binary mixtures of 2-butoxyethanol (B58217) with alcohols have shown both endothermic and exothermic behavior depending on the specific alcohol, indicating varying degrees of interaction. researchgate.net
Interpretation of Intermolecular Interactions via Thermodynamic Properties
Thermodynamic properties derived from experimental data, such as excess molar volume (Vᵐᴱ), excess isentropic compressibility (κˢᴱ), and deviation in viscosity (Δη), are interpreted to understand the nature and strength of intermolecular interactions in liquid mixtures. researchgate.netresearchgate.nettandfonline.com Deviations from ideal behavior in these properties suggest the presence of specific interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces. researchgate.net
Studies on binary mixtures involving isoamyl alcohol and benzyl alcohol, the precursor alcohols to this compound, have shown negative deviations in excess molar volumes and viscosity deviations, which were interpreted as evidence of intermolecular hydrogen bonding interactions between the components. researchgate.net Similarly, investigations into mixtures of benzyl amine with alkyl esters have used excess molar volumes and excess isentropic compressibility to understand intermolecular interactions. researchgate.net The sign and magnitude of these excess properties across different compositions and temperatures provide insights into the disruption of pure component interactions and the formation of new interactions in the mixture. researchgate.netresearchgate.net
While this compound itself is an ether and less likely to participate in strong hydrogen bonding as a donor, it can act as an acceptor. Studies on ether-amine mixtures have explored noncovalent interactions, including hydrogen bonding, using thermodynamic properties and spectroscopic methods. acs.org The interpretation of thermodynamic properties for systems containing this compound would likely involve considering weaker interactions such as dipole-dipole forces and van der Waals forces, alongside potential hydrogen bonding if mixed with protic solvents.
Computational Chemistry in Characterization
Computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics simulations, play a significant role in complementing experimental studies by providing insights into the electronic structure, molecular geometry, interaction energies, and dynamic behavior of chemical compounds like this compound.
Density Functional Theory (DFT) for Electronic Structure and Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules, predict molecular geometries, and analyze intermolecular interactions. acs.orgorientjchem.orguni-greifswald.de DFT calculations can provide information on charge distribution, bond parameters, and interaction energies, which are crucial for understanding the nature and strength of noncovalent interactions such as hydrogen bonding and van der Waals forces. acs.orgorientjchem.org
In the context of related compounds, DFT studies have been used to investigate intermolecular interactions in binary mixtures of isoamyl alcohol and benzyl alcohol, confirming the presence of hydrogen bonding interactions. researchgate.net DFT calculations have also been applied to analyze the electronic structure and interactions in ether-amine systems, providing insights into noncovalent interactions through analyses like NCI (Noncovalent Interaction) and RDG (Reduced Density Gradient) plots. acs.org These studies demonstrate the capability of DFT to decipher the underlying interactions that influence the bulk properties of liquid mixtures. acs.org
For this compound, DFT calculations could be employed to optimize its molecular geometry, calculate its electronic properties (e.g., dipole moment, charge distribution), and study its interactions with other molecules in a mixture. This could involve calculating interaction energies for various orientations and distances between this compound and other components to understand the preferred modes of interaction. DFT is also used in the characterization of novel compounds by comparing calculated vibrational frequencies with experimental IR data. orientjchem.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. These simulations provide insights into the dynamic behavior of molecules, including their movements, conformations, and interactions over time. MD simulations can be used to study the properties of liquids and mixtures, such as diffusion coefficients, viscosity, and structural arrangements.
Applications and Advanced Materials Research Involving Benzyl Isoamyl Ether
Role in Fragrance and Flavor Chemistry Research
Benzyl (B1604629) isoamyl ether is recognized for its pleasant and distinctive fragrance, contributing floral, fruity, green, and herbaceous notes. thegoodscentscompany.comthegoodscentscompany.com Its primary use is in the fragrance industry, where it is a valuable ingredient in perfumes and scented products. It is used to enhance the sensory characteristics of products and to round out sharp notes in compositions featuring gardenia, jasmine, and lilac. thegoodscentscompany.comthegoodscentscompany.com While its use in flavors is more limited, it can be found in some fruit flavors and is employed to generate or intensify fruity or flowery aromas in food items like confectioneries, pastries, and drinks. ontosight.ai
Structure-Odor Relationships and Olfactory Receptor Interactions
Research into structure-odor relationships aims to understand how the chemical structure of a molecule relates to the odor it produces and how it interacts with olfactory receptors. Benzyl isoamyl ether, with its defined structure, serves as a model compound in chemical analysis and research for investigating ether linkages and aroma chemistry. Its unique olfactory qualities make it a tool for studying the impact of various molecular configurations on smell and flavor.
Olfactory receptors (ORs) are G protein-coupled receptors located in olfactory neurons that are responsible for detecting odorant molecules. google.comgoogle.comsemanticscholar.org ORs exhibit a combinatorial response to odors, meaning a single odorant molecule can bind to multiple ORs with varying affinities, and each OR can interact with a subset of odorants. semanticscholar.orgbiorxiv.org This combinatorial activity contributes to the perception of a wide range of smells. semanticscholar.orgbiorxiv.org While the specific interactions of this compound with particular olfactory receptors are not extensively detailed in the provided search results, the study of such interactions is a key area within olfactory research. semanticscholar.org The diversity in odor recognition is linked to the variable transmembrane domains of ORs, and computational approaches, such as in silico docking studies, are used to decode odor-olfactory receptor interactions. semanticscholar.org
Formulation Stability and Release Kinetics in Perfumery Applications
The effectiveness of a fragrance compound in perfumery applications depends on its stability within the formulation and the kinetics of its release over time. While specific detailed research findings on the formulation stability and release kinetics of this compound were not prominently featured in the search results, the general principles of perfumery formulation involve understanding the volatility, solubility, and potential interactions of fragrance ingredients within complex mixtures. The substantivity of this compound is reported as 12 hours at 100%, indicating its persistence in a composition. thegoodscentscompany.com The physical properties, such as boiling point (235-238 °C) and vapor pressure (0.101000 mmHg @ 25.00 °C), are relevant factors influencing its evaporation rate and thus its release kinetics from a perfumery matrix. thegoodscentscompany.comchemicalbook.com
Here is a table summarizing some key properties relevant to its use in fragrances:
| Property | Value | Source |
| Odor Type | Floral | thegoodscentscompany.comthegoodscentscompany.com |
| Odor Strength | Medium | thegoodscentscompany.comthegoodscentscompany.com |
| Odor Description | Green bean, gardenia, jasmine, fruity, weedy, green pea; Floral, Fruity, Green, Herbal/Herbaceous | thegoodscentscompany.comthegoodscentscompany.com |
| Substantivity | 12 hours at 100% | thegoodscentscompany.com |
| Boiling Point | 237.00 to 238.00 °C @ 748.00 mm Hg; 235℃ | thegoodscentscompany.comchemicalbook.com |
| Vapor Pressure | 0.101000 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |
Pharmaceutical and Medicinal Chemistry Research
This compound and related benzyl ether structures have relevance in pharmaceutical and medicinal chemistry research, primarily in the synthesis of complex molecules and in the design of drug delivery systems and therapeutic agents.
Intermediate in Complex Molecule Synthesis
This compound can be utilized as a fundamental component or a model compound in organic chemistry for the synthesis of various chemical compounds. myskinrecipes.com The synthesis of ethers, including benzyl ethers, can be achieved through methods such as the Williamson ether synthesis, which involves the reaction of an alcoholate with a partner containing a leaving group, typically a halogen. google.com Research is ongoing to develop more efficient and sustainable methods for constructing benzyl ethers, such as transition-metal-free aerobic cross-dehydrogenative coupling of benzylic C(sp³)−H bonds with alcohols. This highlights the ongoing interest in synthetic routes involving benzyl ether structures for building complex molecules, which can include pharmaceutical intermediates.
Studies as a Solvent or Excipient in Drug Delivery Systems
While not a primary pharmaceutical agent itself, this compound may be explored for use as a solvent or excipient in drug delivery systems due to properties like its relatively low toxicity and pleasant odor. ontosight.ai Excipients are substances included in a drug product formulation other than the active pharmaceutical ingredient. stxip.org They play crucial roles in drug delivery, affecting factors like solubility, stability, and release. stxip.org Research in excipient development is ongoing, particularly for novel drug delivery systems and biotechnology-derived drugs. stxip.org While this compound is not listed as a common solvent or excipient in standard pharmaceutical guidelines fda.goveuropa.eutga.gov.auuspnf.com, the potential for exploring various compounds, including ethers, as solvents or excipients in specific drug delivery contexts exists, especially in research phases. stxip.orggoogle.com
Benzyl Ether Linkages in Drug Design (e.g., MPO Inhibitors)
Benzyl ether linkages are structural motifs that appear in the design of various drug molecules and prodrug strategies. Research has investigated the use of benzyl ether linkages in the context of prodrugs, where they can be designed to be stable in systemic circulation but cleaved at a target site to release the active drug. google.comacs.org For example, studies have explored prodrug activation strategies based on the elimination reaction of p-aminobenzyl ethers, which can be triggered by enzymes like cathepsin B, an enzyme associated with certain carcinomas. acs.org These benzyl ether-linked prodrugs have shown stability in aqueous buffers and serum while effectively releasing the parent drug upon enzymatic treatment, leading to increased potency against cancer cell lines compared to the prodrug precursors. acs.org
Benzyl ether moieties have also been incorporated into the design of inhibitors for enzymes like myeloperoxidase (MPO). nih.govacs.orgresearchgate.netnih.govulb.ac.be MPO is an enzyme involved in inflammatory processes, and inhibiting its activity is a target for treating various chronic inflammatory diseases. nih.govacs.org Research on triazolopyrimidine MPO inhibitors has involved the optimization of benzyl ether side chains to improve properties such as acid stability. nih.govacs.org Studies have shown that compounds with benzyl ether moieties can exhibit potent inhibitory activity against MPO. ulb.ac.be The presence of an aromatic group, such as that in a benzyl ether, on certain inhibitor structures has been found to enhance interaction with the hydrophobic pocket of the MPO active site. ulb.ac.be This demonstrates the utility of the benzyl ether linkage as a structural component in the design of enzyme inhibitors.
Here is a table illustrating the role of benzyl ether linkages in drug design based on the search results:
| Application Area | Role of Benzyl Ether Linkage | Examples/Context | Source |
| Prodrug Design | Stable linkage in systemic circulation, cleavable at target site for drug release. | p-aminobenzyl ether derivatives in anticancer prodrug activation strategies. | google.comacs.org |
| Enzyme Inhibitor Design | Structural component contributing to potency and interaction with the active site. | Triazolopyrimidine myeloperoxidase (MPO) inhibitors. | nih.govacs.orgulb.ac.be |
| Complex Molecule Synthesis | Fundamental component or model compound in the construction of organic molecules. | General ether synthesis methods, including Williamson ether synthesis; aerobic cross-dehydrogenative coupling. | google.com |
Materials Science and Polymer Chemistry
Research into the direct application of this compound in materials science and polymer chemistry is not extensively documented in the provided search results. General information regarding the use of ethers in these fields or the properties of related benzyl or isoamyl compounds can provide some context, but specific studies on this compound's role are limited.
Specific research detailing the role of this compound as a monomer in polymer synthesis or its use in polymer modification was not found in the analyzed literature. While some ethers are known to function as monomers or plasticizers, there is no direct evidence presented that this compound is currently employed in these capacities. Related compounds like benzyl ether have been noted as plasticizers for nitrocellulose guidechem.comcollinsdictionary.com. Poly(benzyl ether) structures have also been explored in the context of depolymerizable materials, indicating interest in the benzyl ether functional group in polymer design ifrafragrance.orgnonpartisaneducation.org. One patent mentions this compound in a list of odorants that can be absorbed within organic polymer particles, suggesting a potential application as a component absorbed by polymers rather than as a structural element or modifier of the polymer itself google.com. Another source lists this compound among compounds that could potentially be used with a polymer made from a primary amine functionalized polymer and hemicellulose, but the specific role is not elaborated upon google.com.
The compatibility of fuel components with the materials used in existing infrastructure, such as the elastomers found in fuel systems, is a critical factor in the adoption of new fuel blends. While the compatibility of ethers and oxygenates with elastomers has been a subject of research archive.orglookchem.comgoogle.comscribd.comguidechem.comscribd.com, specific studies focusing on the compatibility of this compound with these materials were not identified in the provided information. One study mentioned a simulated storage test that included a baseline isoamyl ether when evaluating the compatibility of a C11 branched ether with elastomeric components in fuel systems, indicating that isoamyl ethers in general are considered in such assessments, but this does not provide specific data for this compound archive.orgsciencemadness.org.
Role in Polymer Synthesis or Modification
Biofuel and Renewable Energy Research
The exploration of new, sustainable fuel sources includes the investigation of various oxygenated compounds as potential blendstocks. Ethers, due to their oxygen content and favorable properties, are among the classes of compounds being considered.
The provided search results offer limited direct evidence of this compound being specifically investigated as a bioblendstock component in biofuel or renewable fuel research. While ethers in general, and some specific ethers derived from biomass, have been studied for their potential in fuel blends archive.orgsciencemadness.orgpaulaschoice.comenvironmentclearance.nic.inresearchgate.netassocaseari.itparliament.wa.gov.auarchive.org, comprehensive research on this compound in this specific application was not found. The mention of a "baseline isoamyl ether" in a storage stability test for a diesel bioblendstock suggests that simpler isoamyl ethers have been considered in fuel research, but this does not confirm the investigation of the benzyl analog archive.orgsciencemadness.org.
Detailed data on the impact of this compound on combustion characteristics and emissions when used as a fuel blendstock is not available in the provided literature. Studies on other ethers and oxygenates have shown potential benefits, such as improved autoignition and reduced particulate matter emissions archive.orgsciencemadness.orgpaulaschoice.com, but these findings cannot be directly extrapolated to this compound without specific research. Safety data indicates that this compound itself may emit irritating/toxic fumes and acrid smoke upon combustion cymitquimica.com.
Biological Interactions and Toxicological Research Mechanisms
Mechanistic Toxicology Studies
In Vitro and In Vivo Toxicity Pathways
Information detailing specific in vitro and in vivo toxicity pathways for Benzyl (B1604629) isoamyl ether was not available in the examined literature. General principles of how ethers and benzyl derivatives are metabolized exist, but the precise pathways for Benzyl isoamyl ether have not been described nih.govresearchgate.netdergipark.org.tr.
Cellular and Molecular Responses to Exposure
Studies specifically investigating the cellular and molecular responses to exposure of this compound were not identified in the provided search results. While related compounds like isoamyl acetate (B1210297) have shown effects on microbial cellular processes and membrane integrity, these findings cannot be directly extrapolated to this compound without specific research on the compound researchgate.net.
Metabolite Formation and Biotransformation Pathways
Detailed information on the specific metabolite formation and biotransformation pathways of this compound in biological systems was not found. Ethers, as a chemical class, can undergo degradation and oxidation, but the precise metabolic fate of this compound has not been elucidated in the provided literature nih.govresearchgate.netdergipark.org.tr.
Antimicrobial Activity and Mechanisms
Direct studies specifically evaluating the antimicrobial activity and mechanisms of this compound are not widely reported in the provided search results. While this compound was identified as a component in natural extracts that showed antimicrobial activity, its specific contribution and the underlying mechanisms were not detailed researchgate.net.
Inhibition of Microbial Growth
While some related compounds like isoamyl acetate and benzyl isothiocyanate have demonstrated the ability to inhibit microbial growth, specific data on the minimum inhibitory concentrations or growth inhibition profiles of this compound against various microorganisms were not found researchgate.netd-nb.infosciopen.com.
Impact on Cell Membrane Integrity and Respiration
Research specifically on how this compound impacts microbial cell membrane integrity and respiration was not available in the provided information. Studies on other compounds, such as isoamyl acetate and benzyl isothiocyanate, have indicated that disruption of cell membrane integrity and impairment of respiration are mechanisms of antimicrobial action, but these findings are not directly applicable to this compound without specific investigation researchgate.netd-nb.infonih.govljmu.ac.uk.
Proteomic and Transcriptomic Analysis of Stress Response
Proteomic and transcriptomic analyses are powerful tools used to investigate the global protein and gene expression changes within a biological system in response to a stimulus, such as exposure to a chemical compound. These approaches can reveal pathways involved in stress response, adaptation, or toxicity.
Based on the conducted search, specific research focusing solely on the proteomic and transcriptomic analysis of stress response induced by this compound was not found in the readily available scientific literature. While the compound has been identified in biological contexts, detailed studies at this level of molecular analysis concerning its effects appear to be limited or not indexed in a way that was discoverable through the search queries used.
Structure-Activity Relationships in Biological Systems
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological effects. This understanding can help predict the activity or toxicity of similar compounds and elucidate the mechanisms of interaction.
Correlation of Chemical Structure with Biological Effects
Establishing a direct correlation between the specific chemical structure of this compound and detailed biological effects requires targeted experimental data. While general SAR principles apply to various classes of compounds, specific studies detailing how the unique structural features of this compound (an ether linkage between a benzyl group and an isoamyl group) relate to particular biological outcomes, such as inducing specific cellular responses or interacting with particular biological targets, were not identified in the search results. The compound is mentioned in the context of fragrance ingredients where safety assessments are conducted, sometimes involving predictive methods like QSAR researchgate.net, but detailed experimental correlations between its structure and specific biological mechanisms were not found.
Molecular Docking and Computational Modeling of Interactions
Molecular docking and computational modeling are techniques used to predict how a small molecule, like this compound, might interact with a biological target, such as a protein or enzyme, at the atomic level. These methods can provide insights into potential binding sites, interaction energies, and the likely orientation of the molecule within the target.
Environmental Fate and Ecotoxicological Research
Environmental Degradation Pathways
Understanding how benzyl (B1604629) isoamyl ether breaks down in the environment is essential for evaluating its persistence and potential long-term effects. Degradation can occur through various processes, including biological activity and abiotic transformations like photodegradation and hydrolysis.
Biodegradation Studies (Aerobic and Anaerobic Conditions)
Information specifically on the biodegradation of benzyl isoamyl ether under aerobic or anaerobic conditions is limited in the provided search results. However, general principles regarding the microbial metabolism of ethers can provide some insight. Ethers are a class of compounds that are sometimes considered poorly biodegradable in the environment asm.org. While some microorganisms can utilize simple alkyl ethers as a sole carbon and energy source, the degradation of more complex ethers can be challenging asm.org. Studies on other ethers, such as diethyl ether and methyl tert-butyl ether (MTBE), indicate that microbial degradation can occur, with various bacterial strains capable of metabolizing these compounds under specific conditions asm.orgnih.gov. For instance, Graphium sp. strain ATCC 58400 has been shown to utilize diethyl ether aerobically asm.org. Anaerobic biodegradation of ethers, particularly those with a tertiary carbon atom, can be even more recalcitrant, although some studies suggest potential under anoxic conditions whiterose.ac.uk. The lack of specific data for this compound highlights a need for further research into its biodegradability under different environmental conditions.
Photodegradation and Hydrolysis Mechanisms
Specific information on the photodegradation and hydrolysis mechanisms of this compound is not extensively detailed in the provided search results. However, related compounds and general chemical principles can offer some context. Photodegradation involves the breakdown of a substance by light, often ultraviolet (UV) radiation. Some organic compounds, including certain UV filters which can be structurally related to fragrance compounds like this compound, are known to undergo photodegradation unive.it. Hydrolysis is a reaction with water that can break chemical bonds. While ethers can undergo hydrolysis, it typically requires acidic or enzymatic catalysis and may not be a primary degradation pathway under neutral environmental conditions. One source mentions that dipropylene glycol isopropyl ether is not expected to undergo hydrolysis or direct photolysis p2infohouse.org. The absence of specific data for this compound suggests that these pathways may not be significant contributors to its environmental degradation, or that research in this area is limited.
Microbial Metabolism of Ethers
The microbial metabolism of ethers is a complex process that can vary depending on the specific ether structure and the microbial community present asm.org. While some bacteria can cleave the ether bond, others may only partially transform the molecule through co-metabolism asm.orgmdpi.com. Studies have identified bacterial strains, such as Pseudomonas sp. and Xanthobacter autotrophicus, that can degrade various glycol ethers nih.gov. Research on the biodegradation of halogenated diphenyl ethers has shown that certain Pseudomonas strains can effectively degrade these compounds, with the involvement of enzymes like dioxygenases mdpi.com. Methane-oxidizing bacteria have also been reported to oxidize and O-dealkylate some alkyl and aromatic ethers asm.org. The presence of a co-substrate can influence the enzymatic activity and degradation rates of ethers mdpi.com. Despite these examples of ether metabolism by microorganisms, specific pathways for the microbial degradation of this compound are not described in the available information.
Bioaccumulation Potential and Biomagnification Studies
Bioaccumulation refers to the uptake and retention of a substance by an organism from its environment, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Assessing these potentials is crucial for understanding the ecological risk of a compound.
Log Kow as an Indicator of Bioaccumulation
The octanol-water partition coefficient (Log Kow) is a widely used indicator of a chemical's potential to bioaccumulate in organisms. A higher Log Kow value generally suggests a greater tendency for a substance to partition into fatty tissues and thus bioaccumulate. For this compound, a Log Kow value of 3.6657 is reported cymitquimica.com. Another source estimates the LogP (which is often used interchangeably with Log Kow) as 3.725 chemicalbook.com. According to the European Union's REACH regulation, chemicals with a Log Kow > 4.5 are considered prone to bioaccumulate diva-portal.org. While the reported Log Kow values for this compound are below this threshold, they still indicate a moderate potential for partitioning into organic phases. One source states that this compound has a "LOW (LogKOW = 3.6657)" bioaccumulation potential cymitquimica.com. Another assessment based on IFRA Environmental Standards determined that this compound does not meet the criteria for being persistent, bioaccumulative, and toxic (PBT) . However, some studies consider BCFs (bioconcentration factors) greater than 1000 to be of concern, and above 5000 to indicate a high risk diva-portal.org. Specific BCF data for this compound were not found in the provided results.
Here is a table summarizing the Log Kow values found:
| Property Name | Value | Source |
| Log Kow | 3.6657 | cymitquimica.com |
| LogP (est) | 3.725 | chemicalbook.com |
Aquatic Ecotoxicity Assessments
Information on the aquatic ecotoxicity of this compound is limited in the provided search results. One safety data sheet indicates that it "May cause long lasting harmful effects to aquatic life" and that 100% of the mixture consists of components of unknown hazards to the aquatic environment scbt.com. Another source mentions that this compound does not meet the criteria for being persistent, bioaccumulative, and toxic (PBT) according to IFRA Environmental Standards and that the calculated risk quotients (PEC/PNEC) are less than 1 . While specific toxicity data (like LC50 or EC50 values for aquatic organisms) for this compound were not found, related compounds or general assessments of fragrance ingredients might offer some context. For example, some UV filters, which can be present in personal care products along with fragrance compounds, have demonstrated toxicity to marine organisms, including algae and invertebrates unive.it. The lack of detailed aquatic ecotoxicity data for this compound suggests that further research is needed to fully assess its potential impact on aquatic ecosystems.
Here is a summary of the aquatic ecotoxicity information:
| Assessment/Finding | Source |
| May cause long lasting harmful effects to aquatic life | scbt.com |
| Does not meet PBT criteria (IFRA Standards) | |
| Risk quotients (PEC/PNEC) are less than 1 | |
| 100% components of unknown hazards to aquatic environment | scbt.com |
Atmospheric Chemistry and Fate
The behavior of this compound in the atmosphere is influenced by processes such as volatilization and reactions with atmospheric oxidants.
Volatilization and Atmospheric Transport
Volatilization is the process by which a substance moves from a liquid or solid phase into the gas phase. For compounds present in water or on surfaces, volatilization can be a significant pathway for entering the atmosphere. Atmospheric transport then describes the movement of these airborne substances through the air.
While specific data on the volatilization rate of this compound was not extensively found in the search results, related studies on other organic compounds, such as organic UV-filters, indicate that volatilization from surfaces like soil, water, and products can contribute to their presence in urban air. acs.org The vapor pressure of a substance is a key property influencing its volatilization rate; this compound has a reported vapor pressure of 0.101 mmHg at 25°C. lookchem.com This suggests a potential for volatilization from surfaces into the atmosphere.
Atmospheric transport can distribute compounds over various distances, potentially influencing their presence in remote areas. Research on other fragrance materials has hypothesized atmospheric transport as a factor in their detection in remote environments like Antarctica. researchgate.net
Reaction with Atmospheric Oxidants (e.g., OH radicals)
Chemical reactions with atmospheric oxidants, such as hydroxyl (OH) radicals, are a primary removal mechanism for many organic compounds in the atmosphere. These reactions can transform the original compound into degradation products.
While direct research specifically detailing the reaction rate of this compound with OH radicals was not found, ethers in general can undergo reactions with atmospheric oxidants. The rate of these reactions is dependent on the chemical structure of the ether and atmospheric conditions. Studies on the atmospheric fate of other organic compounds highlight the importance of reactions with OH radicals in determining their atmospheric lifetime.
Waste Management and Disposal Research
Proper waste management and disposal are essential to minimize the environmental impact of chemical substances. Research in this area focuses on developing environmentally sound methods for handling chemical waste and exploring opportunities for recycling and recovery.
Environmentally Sound Disposal Methods
Environmentally sound disposal methods aim to treat or contain chemical waste in a manner that prevents harm to human health and the environment. For organic chemicals, this often involves controlled incineration or treatment at authorized hazardous waste facilities.
This compound is identified as a combustible substance with a slight fire hazard when exposed to heat or flame. chemicalbook.comcymitquimica.com It is also listed as a peroxide-forming chemical, which can become more hazardous over time, especially upon concentration or in the presence of air and light. nih.govumich.edusu.send.edudrexel.eduutexas.eduapsu.edu Due to its potential to form explosive peroxides, specific precautions are recommended for its storage and handling, including storage in airtight containers away from heat, light, and ignition sources. umich.eduutexas.eduapsu.edu
Disposal of this compound, particularly if it is expired or shows signs of peroxide formation, should be handled as hazardous waste. umich.edusu.send.edudrexel.edu Recommended disposal procedures involve collection by authorized hazardous or special waste collection points in accordance with local regulations. cymitquimica.comthegoodscentscompany.com In laboratory settings, this often entails contacting environmental health and safety departments for proper waste pickup and disposal. umich.edund.edudrexel.edumtech.edu Containers with visible discoloration, crystallization, or stratification should not be moved or opened, and immediate assistance from safety personnel should be sought for disposal. utexas.eduapsu.edu
Safety, Regulatory Aspects, and Risk Assessment in Research and Development
Occupational Exposure and Control Measures
Controlling occupational exposure to benzyl (B1604629) isoamyl ether is crucial for protecting worker health. While specific occupational exposure limits (OELs) for benzyl isoamyl ether may not be readily available in all standard databases, general principles of chemical hygiene and exposure control apply cymitquimica.com.
Engineering Controls and Ventilation Requirements
Engineering controls are the primary means of reducing exposure to airborne contaminants. For this compound, which is a liquid with a boiling point of 236 °C, ventilation plays a key role in managing vapor exposure, especially when heated or in processes that generate mists or aerosols cymitquimica.comtcichemicals.comchemsrc.com. Implementing a closed system or local exhaust ventilation is recommended to prevent direct exposure chemsrc.comtcichemicals.com. Adequate ventilation systems are designed to remove or dilute air contaminants effectively cymitquimica.com. Safety showers and eyewash stations should also be installed as part of engineering controls chemsrc.comtcichemicals.com.
Personal Protective Equipment (PPE) Selection and Use
Appropriate personal protective equipment (PPE) is essential to minimize direct contact with this compound. This includes wearing protective gloves, protective clothing, and eye and face protection chemsrc.comscbt.com.
The selection of protective gloves should consider the potential for prolonged or frequently repeated contact. Gloves with a protection class of 5 or higher, offering a breakthrough time greater than 240 minutes according to standards like EN 374 or AS/NZS 2161.10.1, are recommended for such scenarios cymitquimica.com. For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is suggested cymitquimica.com. Glove materials should be assessed for their resistance to the chemical, as some polymers are less affected by movement cymitquimica.com. Contaminated gloves should be replaced cymitquimica.com. General recommendations for gloves in applications involving this substance include a thickness typically greater than 0.35 mm cymitquimica.com.
Eye protection, such as safety glasses with side shields or goggles, should be worn chemsrc.comscbt.com. A face shield may be necessary depending on the specific situation chemsrc.com. Protective clothing and boots may also be required chemsrc.com.
If exposure limits are exceeded or irritation occurs, respiratory protection may be necessary scbt.com. NIOSH/MSHA approved respiratory protection should be worn in such cases scbt.com. Positive-pressure supplied air respirators might be required for high airborne contaminant concentrations scbt.com. Respiratory protection must be provided in accordance with current local regulations scbt.com.
Workers should be trained on safety and health aspects for handling chemicals, including the proper use of PPE environmentclearance.nic.in.
Fire and Explosion Hazards in Laboratories and Industrial Settings
This compound is classified as combustible cymitquimica.comchemicalbook.comarchive.org. It presents a slight fire hazard when exposed to heat or flame and can react with oxidizing materials cymitquimica.comchemicalbook.comarchive.org.
Flammability Characteristics and Flash Point Analysis
This compound has a flash point of 110 °C (230 °F) cymitquimica.comtcichemicals.comscbt.comchemicalbook.com. Some sources indicate a flash point greater than 100 °C or 212 °F thegoodscentscompany.com. The boiling point is approximately 235-236 °C tcichemicals.comchemicalbook.comchemicalbook.com. Available data on autoignition temperature and flammability or explosive limits (lower and upper) are limited tcichemicals.comscbt.com.
| Property | Value | Source |
| Flash Point | 110 °C (230 °F) | cymitquimica.comtcichemicals.comscbt.comchemicalbook.com |
| Flash Point | > 100 °C (> 212 °F) | thegoodscentscompany.com |
| Boiling Point | 236 °C | tcichemicals.comchemicalbook.com |
| Boiling Point | 235 °C | chemicalbook.com |
| Autoignition Temperature | No data available | tcichemicals.comscbt.com |
| Lower Explosive Limit | No data available | tcichemicals.comscbt.com |
| Upper Explosive Limit | No data available | cymitquimica.comscbt.com |
Risk Assessment of Vapor Explosions
While specific data on vapor explosion risk for this compound is limited, mists containing combustible materials can be explosive cymitquimica.com. The moderate fire hazard and flammability characteristics suggest that the potential for vapor ignition exists, particularly when vapors are present in sufficient concentration and exposed to an ignition source cymitquimica.comchemicalbook.comarchive.org. Removing all ignition sources is a key safety precaution cymitquimica.com.
Emergency Response and Firefighting Protocols
In the event of a fire involving this compound, appropriate extinguishing media include dry chemical, foam, and carbon dioxide chemsrc.comtcichemicals.comchemicalbook.com. Water may be unsuitable as it can scatter and spread the fire chemsrc.comtcichemicals.com. For large fires, water spray or fog may be used cymitquimica.com.
Firefighting should be conducted from upwind, using methods suitable for the surrounding situation chemsrc.comtcichemicals.com. Uninvolved persons should evacuate to a safe place chemsrc.comtcichemicals.com. If safe to do so, movable containers should be removed from the path of the fire chemsrc.comtcichemicals.com. Cool fire-exposed containers with water spray from a protected location cymitquimica.com. Avoid spraying water onto liquid pools cymitquimica.com.
Firefighters should wear full body protective clothing with breathing apparatus cymitquimica.com. Self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear are recommended scbt.com.
In case of spills, all ignition sources should be removed immediately cymitquimica.com. Spills should be cleaned up promptly, avoiding breathing vapors and contact with skin and eyes cymitquimica.com. Personal protective equipment should be used cymitquimica.com. Spills can be contained and absorbed with inert material such as sand, earth, or vermiculite (B1170534) cymitquimica.comchemsrc.comtcichemicals.comscbt.com. Collected material should be placed in a suitable, labelled container for waste disposal cymitquimica.com. Preventing spillage from entering drains or water courses is important cymitquimica.comchemsrc.comtcichemicals.com. If contamination of drains or waterways occurs, emergency services should be advised cymitquimica.com.
Regulatory Frameworks and Compliance in Chemical Research
Navigating the complex landscape of chemical regulations is a critical aspect of responsible chemical research and development. Compliance with international and national frameworks ensures the safe handling, use, and disposal of chemical substances like this compound slb.comsanudotrade.com. Regulatory bodies worldwide establish guidelines to protect human health and the environment, requiring researchers and institutions to adhere to specific protocols for hazard communication, inventory listing, and substance evaluation slb.comsanudotrade.comdeloitte.com.
GHS Classification and Hazard Communication
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to classifying chemical hazards and communicating this information on labels and Safety Data Sheets (SDS) hawaii.eduepa.gov. For this compound, aggregated GHS information indicates potential hazards, although classifications can vary between reports depending on factors such as impurities nih.gov.
Based on available data, this compound is classified under GHS with hazard statements including H315 (Causes skin irritation) and H319 (Causes serious eye irritation) nih.govcymitquimica.com. Some reports also indicate H335 (May cause respiratory irritation) cymitquimica.com. Precautionary statements associated with these hazards include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) nih.govcymitquimica.comthegoodscentscompany.com.
The GHS classification and associated hazard and precautionary statements are summarized in the table below:
| GHS Hazard Statement Code | Hazard Statement | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) cymitquimica.comthegoodscentscompany.com | Warning nih.govcymitquimica.comthegoodscentscompany.com |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) cymitquimica.comthegoodscentscompany.com | Warning nih.govcymitquimica.comthegoodscentscompany.com |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) cymitquimica.comthegoodscentscompany.com | Warning nih.govcymitquimica.comthegoodscentscompany.com |
Note: Classification may vary based on specific product formulations and reporting.
International and National Chemical Inventories (e.g., TSCA, AICIS)
Inclusion on chemical inventories is a key aspect of regulatory compliance, permitting the manufacture, import, or use of a substance within a specific jurisdiction slb.com. This compound (CAS 122-73-6) is listed on several national and international chemical inventories.
Key inventory listings for this compound include:
Europe EC Inventory (EINECS): Yes cymitquimica.com
Australia - AIIC / Australia Non-Industrial Use: Yes cymitquimica.com
Canada - DSL: Yes cymitquimica.com
China - IECSC: Yes cymitquimica.com
New Zealand - NZIoC: Yes cymitquimica.com
Philippines - PICCS: Yes cymitquimica.com
USA - TSCA: Yes (Active) epa.govnih.govcymitquimica.comthegoodscentscompany.com
Taiwan - TCSI: Yes cymitquimica.com
Vietnam - NCI: Yes cymitquimica.com
The presence of this compound on these inventories indicates that it is permitted for use within these regions, subject to the specific regulations of each inventory.
Storage and Handling Best Practices for Research Samples
Proper storage and handling of chemical compounds in a research setting are paramount to ensuring safety, maintaining sample integrity, and preventing hazardous incidents epa.govchemicalbook.comuni.luchemservice.com. For this compound, specific considerations related to its chemical properties are necessary.
General best practices for storing research samples include storing in original containers, keeping containers securely sealed, and storing in a cool, dry, well-ventilated area away from incompatible materials and ignition sources cymitquimica.comchemicalbook.comuni.luchemservice.com. Containers should be protected against physical damage and checked regularly for leaks chemicalbook.com. Observing manufacturer's storage and handling recommendations provided in the Safety Data Sheet is crucial cymitquimica.comchemicalbook.com.
Incompatibility with Other Materials
Understanding chemical incompatibilities is vital to prevent dangerous reactions during storage or handling. This compound, like other ethers, can react with certain materials.
Based on available information, this compound is incompatible with strong oxidizing agents chemicalbook.comscbt.com. Storing this compound away from such materials is necessary to avoid potential hazardous reactions chemicalbook.commarshall.edu. While one source indicates no known fire incompatibility cymitquimica.com, another suggests it can react with oxidizing materials and that water may be an unsuitable extinguishing media as it may scatter and spread fire chemicalbook.comchemsrc.com.
Peroxide Formation Management during Storage
Ethers are known to form unstable and potentially explosive peroxides upon exposure to air and light, especially over time and when containers are opened marshall.eduvumc.orgprinceton.eduucsb.eduohio.edunih.govodu.edudrexel.edu. This peroxide formation is a significant safety concern in research laboratories vumc.orgprinceton.edu. This compound is identified as a chemical that may form peroxides nih.govdrexel.edu. It is categorized as a substance that may form peroxides but cannot be clearly placed in higher hazard classes (Class D) hawaii.edunih.gov.
Managing peroxide formation in this compound research samples involves several key practices:
Storage Conditions: Store in tightly sealed containers, away from light and heat hawaii.eduvumc.orgprinceton.eduohio.eduodu.eduwwu.edu. Storing under an inert atmosphere, such as nitrogen or argon, can help minimize exposure to oxygen vumc.orgucsb.eduohio.eduwwu.edu. While refrigeration is sometimes mentioned for peroxide formers, it will not prevent peroxide formation and can cause peroxides to precipitate, increasing hazard marshall.eduprinceton.eduohio.edu.
Container Type: Storing in amber bottles or metal cans away from light is recommended ucsb.eduodu.eduwwu.edu. Avoid using glass containers with metal screw caps (B75204) or glass stoppers marshall.edu.
Inventory Management and Dating: Date containers upon receipt and upon opening vumc.orgprinceton.eduucsb.eduodu.edudrexel.edu. Keep inventory to a minimum to ensure use before significant peroxide accumulation occurs vumc.orgohio.edunih.gov.
Testing for Peroxides: Periodically test opened containers for peroxide content, especially before heating, distillation, or evaporation, as concentrating the ether can concentrate any formed peroxides hawaii.edumarshall.eduprinceton.eduucsb.eduohio.edunih.govwwu.edu. Commercially available test strips can be used for this purpose marshall.eduucsb.edu.
Discarding: Discard chemicals within recommended timeframes based on their peroxide-forming class and whether the container is opened or unopened hawaii.eduohio.edunih.govodu.edudrexel.edu. For Class D peroxide formers like this compound, testing is generally required periodically after opening, and disposal guidelines should be followed based on test results and recommended storage periods hawaii.edunih.govwwu.edu. Any container showing visual signs of peroxide formation (crystals, discoloration, layering) should not be opened or moved and should be handled as potentially explosive by trained personnel marshall.eduvumc.orgohio.edudrexel.eduwwu.edu.
Adhering to these practices is essential for safely managing this compound in a research laboratory and mitigating the risks associated with peroxide formation.
Temperature and Light Sensitivity Considerations
The stability of this compound, also known by synonyms such as Isoamyl benzyl ether or 3-methylbutoxymethylbenzene, is a critical factor in its handling, storage, and application in research and development. Available data indicates that this compound exhibits sensitivity to both temperature and light, which can influence its degradation and the potential formation of hazardous byproducts.
This compound is considered combustible and presents a slight fire hazard when exposed to heat or flame. Heating the substance may lead to expansion or decomposition, potentially causing containers to rupture violently. cymitquimica.com While described as stable at room temperature in closed containers under normal storage and handling conditions, it is recommended to avoid excess heat. coleparmer.com
The compound is listed as a peroxide-forming chemical, specifically categorized as a substance that may form peroxides over time. nih.gov Peroxide formation in organic compounds like ethers is an autoxidation reaction that can be initiated or accelerated by factors including light, heat, and the presence of oxygen or contaminants. umich.eduuillinois.edu The accumulation of organic peroxides can be hazardous, as these compounds can be sensitive to heat, shock, or friction and may lead to explosions. umich.edu Some sources classify this compound in a category where it may form explosive peroxides when concentrated by evaporation or distillation. utdallas.eduotago.ac.nz
To mitigate the risks associated with temperature and light sensitivity, specific storage conditions are recommended. Storing this compound in a cool, dry, and well-ventilated area is advised. cymitquimica.comcoleparmer.com Protection from heat and light is also crucial. utdallas.eduthegoodscentscompany.comuow.edu.au Keeping containers tightly closed is essential to prevent exposure to air, which contributes to peroxide formation. coleparmer.comutdallas.eduotago.ac.nz Storing in tightly sealed, amber containers can help protect the substance from light. utdallas.eduuow.edu.au Maintaining a stable temperature, ideally below 30 °C, is important, as temperature cycling can draw air into containers. uow.edu.au Some recommendations suggest storage in the dark at lower temperatures, such as 0-4 °C for short-term storage and -20 °C for long-term storage, particularly for research-grade material. medkoo.com
While detailed quantitative data tables on the degradation rates of this compound under specific temperature and light conditions were not extensively found in the search results, the consistent recommendations for cool, dark storage underscore its sensitivity. The potential for peroxide formation, accelerated by heat and light, is a primary concern regarding its stability.
Based on the information gathered, the following table summarizes key storage recommendations related to temperature and light sensitivity:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool area, ideally below 30 °C. cymitquimica.comuow.edu.au Avoid excess heat. coleparmer.com | Prevents thermal decomposition and reduces the rate of peroxide formation. |
| Light | Store in the dark or in amber containers. utdallas.eduuow.edu.aumedkoo.com Protect from light. thegoodscentscompany.com | Light can initiate and accelerate peroxide formation. |
| Ventilation | Store in a well-ventilated area. cymitquimica.comcoleparmer.com | Helps dissipate any vapors and maintain a stable environment. |
| Container Sealing | Keep containers tightly closed. coleparmer.comutdallas.eduotago.ac.nz | Minimizes exposure to oxygen, reducing peroxide formation. |
| Storage Environment | Store in a dry area. cymitquimica.comcoleparmer.com | Avoids potential reactions with moisture. |
Further detailed research findings on specific degradation kinetics under varying temperatures and light intensities would provide a more comprehensive understanding of its stability profile. However, the current data emphasizes the importance of controlled storage conditions to maintain the quality and safety of this compound.
Q & A
Q. What are the standard laboratory methods for synthesizing benzyl isoamyl ether?
this compound is typically synthesized via nucleophilic substitution between benzyl chloride and isoamyl alcohol under phase-transfer catalysis (PTC) conditions. This method leverages the PTC mechanism to enhance reaction efficiency in biphasic systems, using solvents like toluene and catalysts such as tetrabutylammonium bromide. Reaction completion can be monitored via gas chromatography (GC), with yields optimized by controlling temperature (60–80°C) and stoichiometric ratios .
Q. How should researchers characterize the purity and identity of this compound?
Key analytical techniques include:
- Gas Chromatography (GC): Determine purity (>97%) using a polar capillary column (e.g., DB-WAX) with flame ionization detection. Retention time comparison against certified standards is critical .
- Refractive Index and Specific Gravity: Measure refractive index (1.480–1.487 at 20°C) and specific gravity (0.906–0.914 at 20°C) to confirm batch consistency .
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm structural integrity, with characteristic peaks for the benzyl (δ 4.5–4.7 ppm) and isoamyl (δ 0.8–1.6 ppm) groups .
Q. What solvent systems are suitable for this compound in experimental workflows?
this compound exhibits moderate solubility in non-polar solvents (e.g., toluene, hexane) and limited solubility in polar solvents like water. Solubility data for structurally similar ethers (e.g., isoamyl acetate in isooctane: 0.477 mg/mL) suggest preferential use of hydrocarbon solvents for extractions .
Advanced Research Questions
Q. How do acidic/alkaline conditions affect the stability of this compound?
Benzyl ethers are stable under neutral conditions but degrade under extreme pH. For example:
- Acidic Hydrolysis (pH <1, 100°C): Cleavage of the ether bond occurs via protonation of the oxygen, forming benzyl alcohol and isoamyl alcohol .
- Alkaline Conditions (pH >12): Base-catalyzed elimination may produce styrene derivatives. Stability studies should include kinetic profiling using HPLC to track degradation products .
Q. What catalytic systems improve the efficiency of this compound synthesis?
Beyond PTC, alternative catalysts include:
- Lewis Acids (e.g., ZnCl₂): Enhance electrophilicity of benzyl chloride, reducing reaction time but requiring anhydrous conditions.
- Heterogeneous Catalysts (e.g., Amberlyst-15): Enable solvent-free synthesis with easier recovery and reuse. Comparative studies show PTC provides higher yields (>85%) under milder conditions .
Q. What advanced analytical methods resolve impurities in this compound?
- GC-MS: Identifies trace impurities (e.g., residual benzyl chloride) via mass spectral libraries.
- Headspace Analysis: Detects volatile byproducts (e.g., isoamyl alcohol) formed during synthesis.
- Ion Chromatography: Quantifies ionic impurities (e.g., chloride ions) introduced during purification .
Q. How can researchers mitigate peroxide formation in stored this compound?
Ethers are prone to autoxidation, forming explosive peroxides. Preventive measures include:
- Storage: Keep in amber bottles under inert gas (N₂/Ar) at 4°C.
- Testing: Use iodide-starch test strips or quantitative iodometric titration to monitor peroxide levels. Discard samples if peroxides exceed 100 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
